N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is a chemical compound known for its unique structure and properties It is composed of a tetradecan-1-aminium chloride backbone with a 4-nitrophenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride typically involves the reaction of tetradecan-1-amine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride
Reduction: N,N-Dimethyl-N-[(4-nitrosophenyl)methyl]tetradecan-1-aminium chloride
Substitution: Compounds with different functional groups replacing the benzyl group
Scientific Research Applications
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The compound may also disrupt cellular processes by interfering with membrane integrity or enzyme function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-nitrosoaniline
- N,N-Dimethyl-4-nitroaniline
- N,N-Dimethyl-N-[(4-aminophenyl)methyl]tetradecan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride is unique due to its specific structure, which combines a long alkyl chain with a nitrophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
75730-19-7 |
---|---|
Molecular Formula |
C23H41ClN2O2 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
dimethyl-[(4-nitrophenyl)methyl]-tetradecylazanium;chloride |
InChI |
InChI=1S/C23H41N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-25(2,3)21-22-16-18-23(19-17-22)24(26)27;/h16-19H,4-15,20-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FIKCGWPWAZGDHG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.